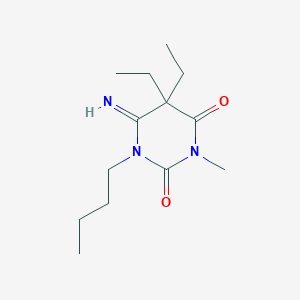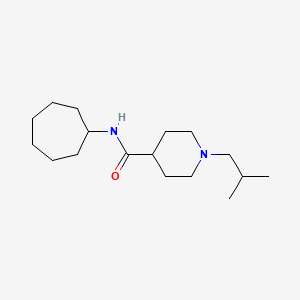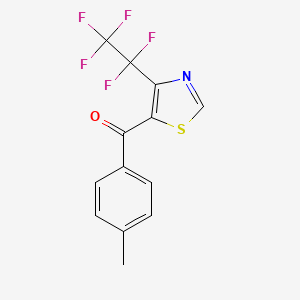![molecular formula C27H29N3O5 B12454255 N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B12454255.png)
N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of tert-butyl and methoxybenzamido groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE typically involves the reaction of 3,5-diaminobenzoic acid with tert-butyl isocyanate and 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 50°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
N-TERT-BUTYL-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE: Similar structure but with trifluoromethyl groups instead of methoxy groups.
N-BUTYLBENZAMIDE: A simpler benzamide with a butyl group instead of tert-butyl and methoxybenzamido groups.
Uniqueness
N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE is unique due to the presence of both tert-butyl and methoxybenzamido groups, which confer distinct chemical properties and biological activities. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H29N3O5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-tert-butyl-3,5-bis[(3-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H29N3O5/c1-27(2,3)30-26(33)19-12-20(28-24(31)17-8-6-10-22(14-17)34-4)16-21(13-19)29-25(32)18-9-7-11-23(15-18)35-5/h6-16H,1-5H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
MUVMMIAESUNKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)


![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454221.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B12454227.png)


